
Selenium Se-72
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selenium Se-72 is a radioactive isotope of selenium with a mass number of 72. It has an atomic number of 34 and contains 38 neutrons. This compound is known for its relatively short half-life of approximately 8.4 days, decaying into arsenic-72 through electron capture . This isotope is primarily used in scientific research and various industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Selenium Se-72 is typically produced through proton-induced spallation of an arsenic target or proton bombardment of a sodium bromide target . The process involves high-energy protons colliding with the target material, resulting in the formation of this compound. The reaction conditions include high temperatures and controlled environments to ensure the desired isotope is produced efficiently.
Industrial Production Methods: In industrial settings, this compound is produced using specialized reactors and particle accelerators. The target material, usually arsenic or sodium bromide, is subjected to proton bombardment, followed by dissolution and ion exchange processes to isolate and purify the this compound isotope . The final product is typically stored in crimp-seal glass vials for safe handling and transportation.
Análisis De Reacciones Químicas
Types of Reactions: Selenium Se-72 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the chemical form of selenium, such as selenite (SeO3^2-) or selenate (SeO4^2-) .
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce selenates or selenites, while reduction can yield elemental selenium or selenides .
Aplicaciones Científicas De Investigación
Selenium Se-72 has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of selenium Se-72 involves its incorporation into biological systems, where it can interact with various molecular targets. Selenium is known to be a crucial component of selenoproteins, which play essential roles in antioxidant defense, thyroid hormone metabolism, and immune function . The pathways involved include the incorporation of selenium into selenocysteine, which is then integrated into selenoproteins .
Comparación Con Compuestos Similares
Selenium Se-72 can be compared with other selenium isotopes and compounds, such as:
Selenium-74 (Se-74): A stable isotope of selenium with similar chemical properties but no radioactive decay.
Selenium-75 (Se-75): A radioactive isotope with a longer half-life of 119.8 days, used in industrial radiography.
Selenomethionine (SeMet): An organic selenium compound with high bioavailability and antioxidant properties.
Methylselenocysteine (MeSeCys): Another organic selenium compound known for its anticancer properties.
This compound is unique due to its specific radioactive properties, making it particularly useful in tracer studies and certain medical applications .
Propiedades
Número CAS |
14809-46-2 |
|---|---|
Fórmula molecular |
Se |
Peso molecular |
71.92714 g/mol |
Nombre IUPAC |
selenium-72 |
InChI |
InChI=1S/Se/i1-7 |
Clave InChI |
BUGBHKTXTAQXES-NOHWODKXSA-N |
SMILES isomérico |
[72Se] |
SMILES canónico |
[Se] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


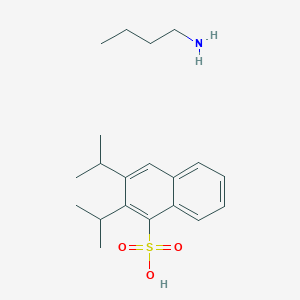
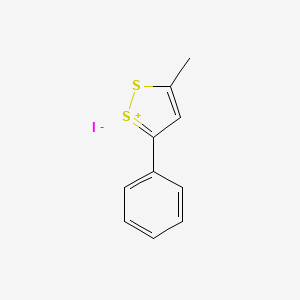
![3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone](/img/structure/B12676743.png)
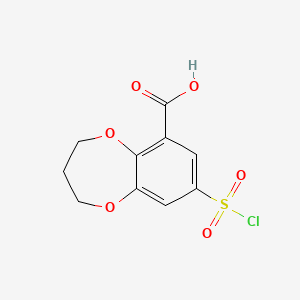
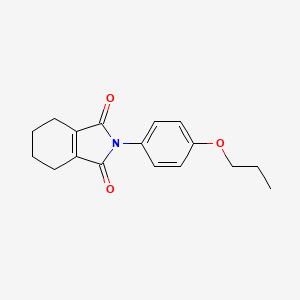




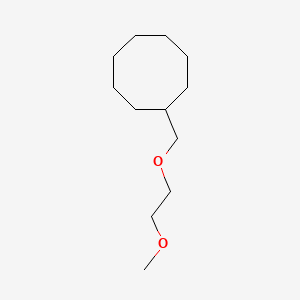
![dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium](/img/structure/B12676814.png)
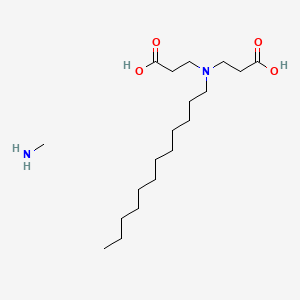
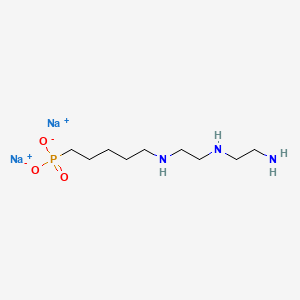
![Methyl 2-[(3-phenylpropylidene)amino]benzoate](/img/structure/B12676831.png)
